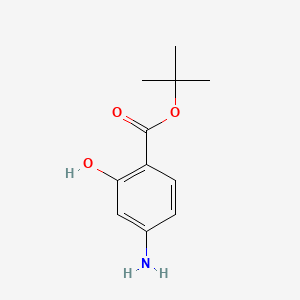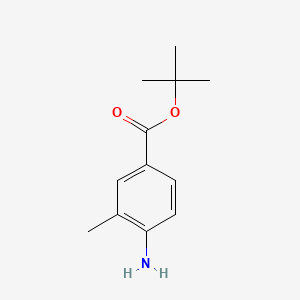
Prenalterol Methyl Ether Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prenalterol Methyl Ether Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H22ClNO3 and a molecular weight of 275.77 . Prenalterol, the parent compound of Prenalterol Methyl Ether Hydrochloride, is a cardiac stimulant which acts as a β1 adrenoreceptor agonist .
Synthesis Analysis
The synthesis of Prenalterol involves a stereospecific process. It exhibits adrenergic agonist activity despite having an interposed oxymethylene group . A new synthesis of the mono-enantiomeric chiral drug prenalterol is based on the symmetry-breaking phenomenon, specifically, the spontaneous resolution of 4-hydroxyphenyl glycerol ether .Molecular Structure Analysis
The single crystal X-ray diffraction method was used to investigate the molecular structure of Prenalterol . The type of prenalterol supramolecular motif (SMM) is a chirality driven property, dictated by the enantiomeric composition of the crystals .Chemical Reactions Analysis
Ethers, like Prenalterol Methyl Ether Hydrochloride, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .科学的研究の応用
Cardiovascular Effects and Hemodynamic Responses
Prenalterol Methyl Ether Hydrochloride, known for its cardio-selective beta-adrenergic receptor agonist properties, has been studied for its cardiovascular effects in various scientific research contexts. An investigation into its impact on normal male volunteers revealed significant increases in cardiac output, primarily due to an enhancement in stroke volume, with minimal changes in heart rate. This study highlighted prenalterol's potential in modulating myocardial contractility and peripheral resistance without markedly affecting mean arterial pressure (Scott et al., 1979).
Analytical Detection Techniques
The quantitative determination of prenalterol in biological matrices has seen advancements through methodologies such as gas-liquid chromatography and mass spectrometry. These techniques have allowed for the sensitive and selective analysis of prenalterol levels in plasma and urine, aiding in the understanding of its pharmacokinetic profile (Degen & Ervik, 1981; Ervik, Kylberg-Hanssen, & Lagerström, 1982).
Methodological Developments in Determination
Further methodological developments include a polarographic approach for the determination of prenalterol hydrochloride, providing a simple and sensitive means to quantify this compound in its pure form or within dosage preparations. This approach underlines the ongoing efforts to refine analytical techniques for better understanding the pharmacological applications of prenalterol (Aly, Belal, & Walash, 1995).
Spectrofluorimetric Analysis
A spectrofluorimetric method was introduced for the determination of prenalterol hydrochloride in pharmaceutical and biological contexts, based on its reaction with nitroso-derivatives, showcasing the versatility of analytical methods in tracking the presence and concentration of prenalterol across different mediums (Aly, 1999).
特性
CAS番号 |
96996-91-7 |
|---|---|
製品名 |
Prenalterol Methyl Ether Hydrochloride |
分子式 |
C13H22ClNO3 |
分子量 |
275.773 |
IUPAC名 |
(2S)-1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |
InChIキー |
WZFSGECBIBEGCS-MERQFXBCSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OC)O.Cl |
同義語 |
S)-1-(4-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



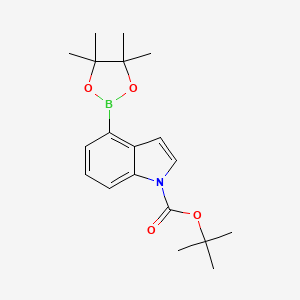
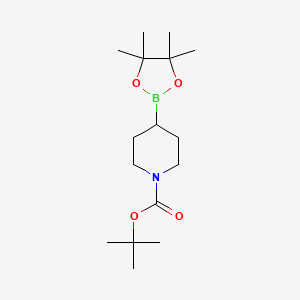
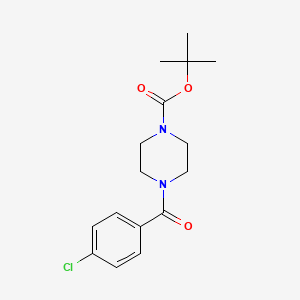
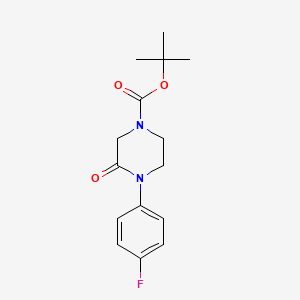
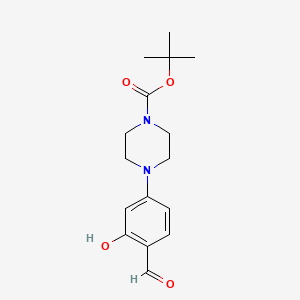
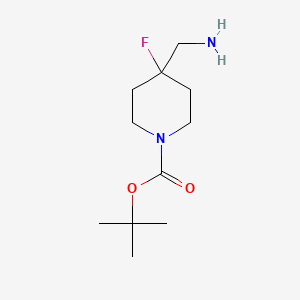
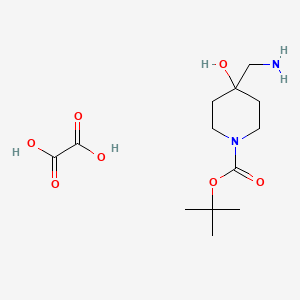
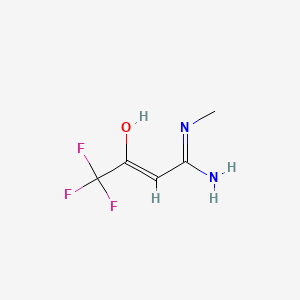
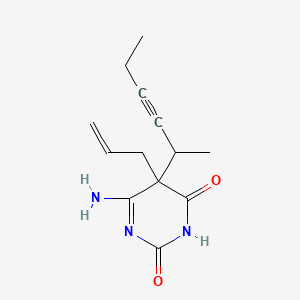
![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)
![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)
